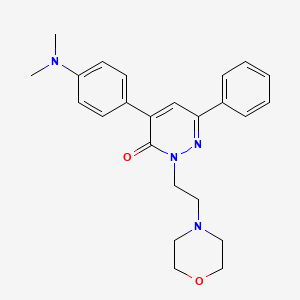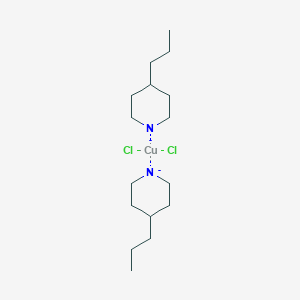
Dichlorobis(4-propylpyridine)copper
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichlorobis(4-propylpyridine)copper is a coordination compound where a copper(II) ion is coordinated with two chloride ions and two 4-propylpyridine ligands
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(4-propylpyridine)copper typically involves the reaction of copper(II) chloride with 4-propylpyridine in an appropriate solvent. The reaction is usually carried out under reflux conditions to ensure complete coordination of the ligands to the copper ion. The general reaction can be represented as follows:
[ \text{CuCl}_2 + 2 \text{C}_8\text{H}_11\text{N} \rightarrow \text{CuCl}_2(\text{C}_8\text{H}_11\text{N})_2 ]
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
Dichlorobis(4-propylpyridine)copper can undergo various chemical reactions, including:
Oxidation: The copper(II) center can be oxidized to copper(III) under specific conditions.
Reduction: The copper(II) center can be reduced to copper(I) using suitable reducing agents.
Substitution: The chloride ligands can be substituted with other ligands such as bromide or iodide.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or hydrazine.
Substitution: Halide salts (e.g., NaBr, NaI) in an appropriate solvent.
Major Products Formed
Oxidation: Formation of copper(III) complexes.
Reduction: Formation of copper(I) complexes.
Substitution: Formation of this compound analogs with different halides.
科学的研究の応用
Dichlorobis(4-propylpyridine)copper has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis reactions, particularly in coupling reactions and oxidation processes.
Biology: Investigated for its potential antimicrobial properties due to the presence of copper.
Medicine: Explored for its potential use in developing new therapeutic agents, particularly in cancer treatment due to copper’s role in biological systems.
Industry: Utilized in the development of advanced materials, including conductive polymers and coordination polymers.
作用機序
The mechanism of action of Dichlorobis(4-propylpyridine)copper involves the coordination of the copper ion with the ligands, which stabilizes the copper in its +2 oxidation state. The copper center can participate in redox reactions, facilitating electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as catalysis or antimicrobial activity.
類似化合物との比較
Similar Compounds
Dichlorobis(pyridine)copper: Similar structure but with pyridine instead of 4-propylpyridine.
Dichlorobis(dimethylsulfoxide)copper: Similar coordination environment but with dimethylsulfoxide ligands.
Dichlorobis(2,2’-bipyridine)copper: Contains 2,2’-bipyridine ligands instead of 4-propylpyridine.
Uniqueness
Dichlorobis(4-propylpyridine)copper is unique due to the presence of the 4-propylpyridine ligands, which can influence the compound’s solubility, stability, and reactivity compared to other similar copper complexes. The propyl group can also impact the compound’s interaction with biological systems, potentially enhancing its antimicrobial or therapeutic properties.
特性
CAS番号 |
15242-99-6 |
|---|---|
分子式 |
C16H32Cl2CuN2-2 |
分子量 |
386.9 g/mol |
IUPAC名 |
dichlorocopper;4-propylpiperidin-1-ide |
InChI |
InChI=1S/2C8H16N.2ClH.Cu/c2*1-2-3-8-4-6-9-7-5-8;;;/h2*8H,2-7H2,1H3;2*1H;/q2*-1;;;+2/p-2 |
InChIキー |
XTNADDZFAONEKN-UHFFFAOYSA-L |
正規SMILES |
CCCC1CC[N-]CC1.CCCC1CC[N-]CC1.Cl[Cu]Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


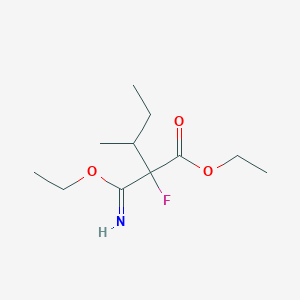
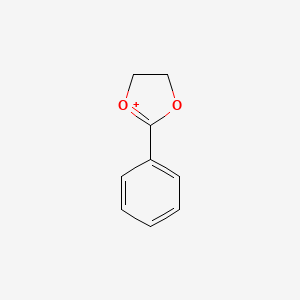
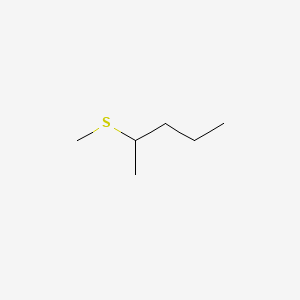
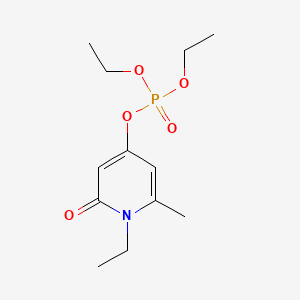
![1-[Ethyl(phenyl)amino]-3-phenoxypropan-2-ol](/img/structure/B14706121.png)
![[2-(hydroxymethyl)-2-methylpentyl] N,N-dibutylcarbamate](/img/structure/B14706129.png)

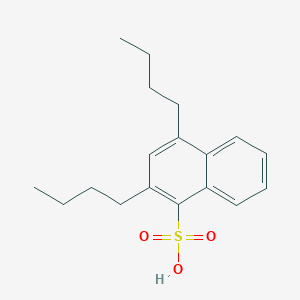
![4-[2-[2-Chloro-4-(4,6-diamino-2,2-dimethyl-1,3,5-triazin-1-yl)phenoxy]ethylcarbamoylamino]benzenesulfonyl fluoride;ethanesulfonic acid](/img/structure/B14706143.png)
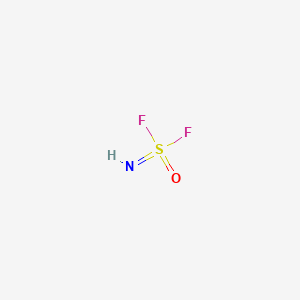
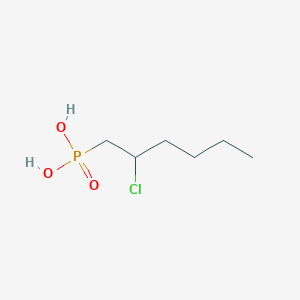
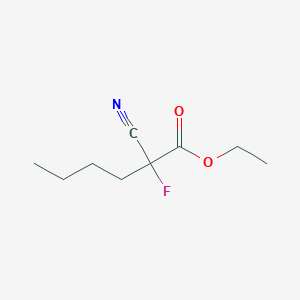
![1-[4-(4-Methylanilino)-3-nitrophenyl]ethan-1-one](/img/structure/B14706169.png)
